Ethyl 2-amino-7-chloroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of the amino and chloro groups in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The process can be catalyzed by various agents such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
Ethyl 2-amino-7-chloroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of bioorganic and bioorganometallic processes.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. The amino and chloro groups enhance its binding affinity to biological targets, leading to its biological activities. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
- Quinoline-3-carboxylates
Uniqueness
Ethyl 2-amino-7-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-amino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
WWRGCAGDZNIYFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)N |
Origin of Product |
United States |
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